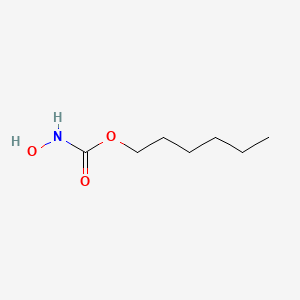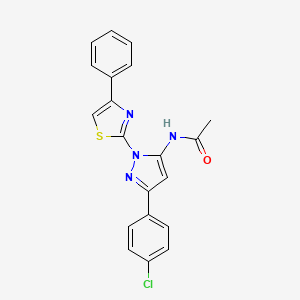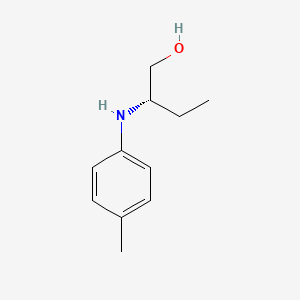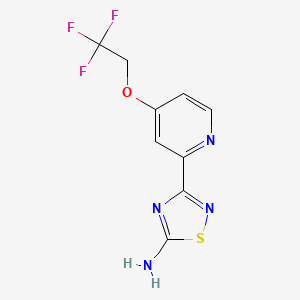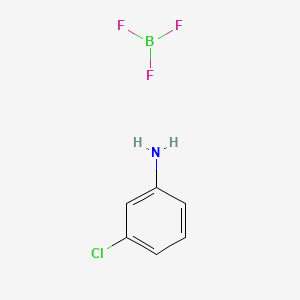
1-Cyano-4-isocyanonaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyano-4-isocyanonaphthalene is an organic compound with the molecular formula C12H6N2 It is a derivative of naphthalene, characterized by the presence of both cyano and isocyano functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Cyano-4-isocyanonaphthalene can be synthesized through several methods. One common approach involves the reaction of 1,4-diaminonaphthalene with cyanogen bromide under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory-scale methods. The scalability of the reaction and optimization of reaction conditions are crucial for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Cyano-4-isocyanonaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of 1-amino-4-isocyanonaphthalene.
Substitution: The isocyano group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are typically used.
Substitution: Nucleophiles like amines and alcohols can react with the isocyano group under mild conditions.
Major Products Formed:
Oxidation: Naphthoquinone derivatives.
Reduction: 1-Amino-4-isocyanonaphthalene.
Substitution: Various substituted naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
1-Cyano-4-isocyanonaphthalene has several scientific research applications:
Wirkmechanismus
The mechanism by which 1-Cyano-4-isocyanonaphthalene exerts its effects is primarily through its interaction with specific molecular targets. For instance, in biological systems, the compound can bind to proteins and enzymes, altering their function. The isocyano group is particularly reactive, allowing the compound to form covalent bonds with nucleophilic sites on biomolecules .
Vergleich Mit ähnlichen Verbindungen
1-Cyano-4-isocyanonaphthalene can be compared with other isocyanonaphthalene derivatives, such as:
1-Amino-4-isocyanonaphthalene: Similar in structure but with an amino group instead of a cyano group, leading to different reactivity and applications.
1,5-Diisocyanonaphthalene:
2,6-Isocyanonaphthalene: Another isomer with distinct electronic properties and applications.
The uniqueness of this compound lies in its combination of cyano and isocyano groups, which impart specific reactivity and photophysical characteristics that are valuable in various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
730964-88-2 |
|---|---|
Molekularformel |
C12H6N2 |
Molekulargewicht |
178.19 g/mol |
IUPAC-Name |
4-isocyanonaphthalene-1-carbonitrile |
InChI |
InChI=1S/C12H6N2/c1-14-12-7-6-9(8-13)10-4-2-3-5-11(10)12/h2-7H |
InChI-Schlüssel |
KYHXVDJOMFAENT-UHFFFAOYSA-N |
Kanonische SMILES |
[C-]#[N+]C1=CC=C(C2=CC=CC=C21)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


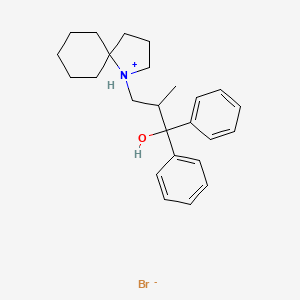
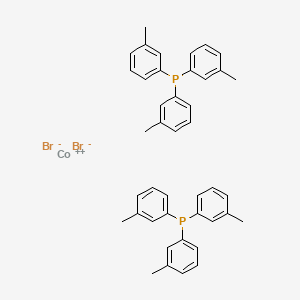
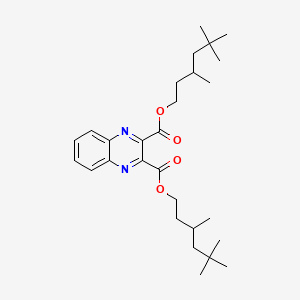
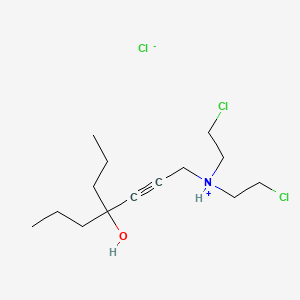
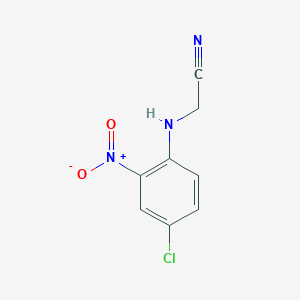
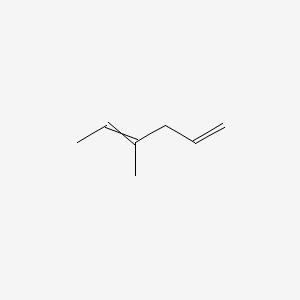

![3-[[4-[[4-[(7-Amino-1-hydroxy-3-sulfonaphthalen-2-yl)diazenyl]-6-sulfonaphthalen-1-yl]diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1,5-disulfonic acid](/img/structure/B13753613.png)
